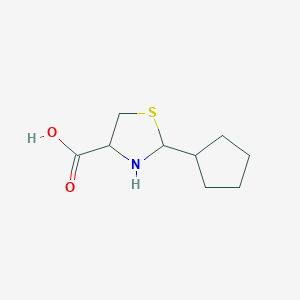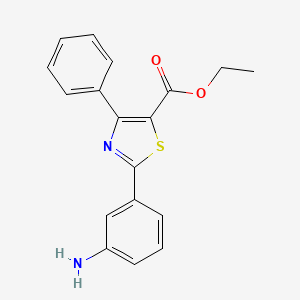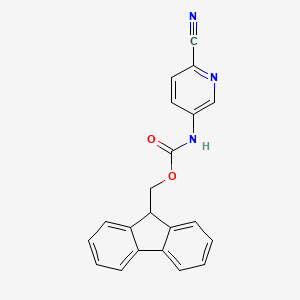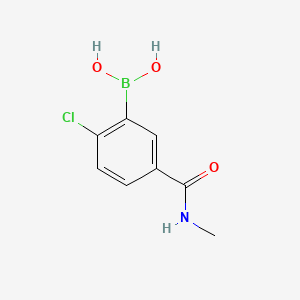
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring fused with a cyclopentyl group and a carboxylic acid functional group. This compound has attracted interest in scientific research due to its potential biological activities and diverse applications in various fields.
作用机制
Target of Action
It is known that thiazolidine derivatives, such as thiazolidinediones, stimulate the peroxisome proliferator-activated receptor-γ (ppar-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .
Mode of Action
If it acts similarly to other thiazolidine derivatives, it may bind to and activate ppar-γ, leading to changes in gene expression that improve insulin sensitivity .
Biochemical Pathways
Thiazolidine derivatives are known to mediate the formation of UDP-MurNAc-pentapeptide, a key component in bacterial cell wall synthesis
Result of Action
If it acts similarly to other thiazolidine derivatives, it may lead to improved insulin sensitivity and potential anti-hyperglycemic actions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
the general principles of green chemistry, atom economy, and cleaner reaction profiles are often employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
化学反应分析
Types of Reactions
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid has diverse scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Thiazolidine-4-carboxylic acid: A simpler analog without the cyclopentyl group.
2-Methylidene-1,3-thiazolidin-4-one: A derivative with a different substituent at the 2-position.
4-Thiazolidinecarboxylic acid: Another analog with variations in the substituents.
Uniqueness
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the cyclopentyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other thiazolidine derivatives and contributes to its diverse applications in scientific research .
属性
IUPAC Name |
2-cyclopentyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c11-9(12)7-5-13-8(10-7)6-3-1-2-4-6/h6-8,10H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLZIGHQZCIPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2NC(CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)
![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)
![Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)
![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)
![2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6341702.png)
![tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate](/img/structure/B6341727.png)
![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341729.png)
